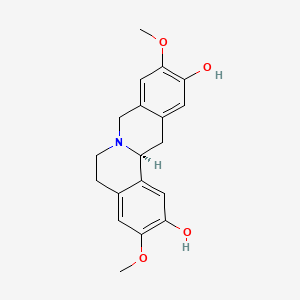
Coreximine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coreximine, also known as alkaloid F29 or coramine, belongs to the class of organic compounds known as protoberberine alkaloids and derivatives. These are alkaloids with a structure based on a protoberberine moiety, which consists of a 5, 6-dihydrodibenzene moiety fused to a quinolizinium and forming 5, 6-Dihydrodibenzo(a, g)quinolizinium skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in soursop. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Anticancer Properties
Coreximine has been extensively studied for its anticancer effects. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines. Here are some key findings:
-
Mechanisms of Action : this compound induces apoptosis in cancer cells by modulating several pathways:
- It increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, leading to cell cycle arrest and apoptosis in cancer cells like A549 (human lung adenocarcinoma) and MCF7 (breast cancer) .
- It disrupts mitochondrial function, leading to the release of cytochrome C and activation of caspases, which are crucial for the apoptotic process .
- In Vitro Studies : this compound has shown promising results in inhibiting the proliferation of various cancer types:
Antiviral Activity
Recent studies have investigated this compound's potential as an antiviral agent, particularly against SARS-CoV-2:
- Molecular Docking Studies : this compound showed a binding affinity of -7.0 kcal/mol with the SARS-CoV-2 main protease, indicating its potential as an inhibitor . This suggests that this compound may be useful in developing therapeutic strategies against COVID-19.
Antimicrobial Effects
This compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi:
- Inhibition of Microbial Growth : Studies have demonstrated that this compound can inhibit the growth of various pathogens, although specific mechanisms remain under investigation .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for its application in clinical settings:
- Bioavailability Studies : Preliminary studies suggest favorable pharmacokinetic properties, including good absorption and distribution profiles . However, comprehensive toxicity studies are still required to establish a safety profile.
Data Summary Table
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on A549 lung adenocarcinoma cells, reporting significant induction of apoptosis through caspase activation and cell cycle arrest .
- COVID-19 Potential : In molecular docking studies, this compound was identified as a promising candidate for further development as an antiviral agent against SARS-CoV-2 due to its strong binding affinity to viral targets .
- Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Propiedades
Número CAS |
483-45-4 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-8-19(24-2)16(21)6-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
Clave InChI |
BWUQAWCUJMATJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |
SMILES canónico |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |
melting_point |
254-256°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















